molecular formula C10H13ClN2O B8480668 4-Chloro-2,6-dimethyl-5-(1-ethoxyvinyl)pyrimidine

4-Chloro-2,6-dimethyl-5-(1-ethoxyvinyl)pyrimidine

Cat. No. B8480668
M. Wt: 212.67 g/mol
InChI Key: FZENNRGDNCPMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,6-dimethyl-5-(1-ethoxyvinyl)pyrimidine is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,6-dimethyl-5-(1-ethoxyvinyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-dimethyl-5-(1-ethoxyvinyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-chloro-5-(1-ethoxyethenyl)-2,6-dimethylpyrimidine

InChI

InChI=1S/C10H13ClN2O/c1-5-14-7(3)9-6(2)12-8(4)13-10(9)11/h3,5H2,1-2,4H3

InChI Key

FZENNRGDNCPMNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=C(N=C(N=C1Cl)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2,6-dimethyl-5-iodopyrimidine (13.5 g, 0.050 mol), (1ethoxyvinyl)tributyltin (20.0 g, 0.055 mol), lithium chloride (6.4 g, 0.150 mol), tetrakis(triphenylphosphine)palladium(0) (1.7 g, 0.0015 mol), and dioxane (100 mL) was heated under reflux for 23 h. Additional tetrakis(triphenylphosphine)palladium(0) (1.1 g, 0.0010 mol) was added and heating was continued for 25 h. The mixture was cooled, diluted with EtOAc, and ! N KF (100 mL) was added. The solids were removed by filtration through Celite and the layers were separated. The organic phase was washed with pH 7 phosphate buffer (100 mL), brine (100 mL), dried MgSO4), and concentrated. Purification by flash chromatography (twice; 5-10% EtOAc/hexane) gave 6.44 g (61%) of product as a colorless oil.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.1 g
Type
catalyst
Reaction Step Four
Yield
61%

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